4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C21H19F3N4O2S and its molecular weight is 448.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound's derivatives, including pyrimidine, pyrazolopyrimidine, and pyrazolotriazine, exhibit antimicrobial properties. Novel derivatives have been synthesized to explore their potential as antimicrobial agents. For instance, studies on pyrimidine and pyrazolopyrimidine derivatives have shown that some of these compounds possess significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Ammar et al., 2004).
Herbicidal Applications
The compound and its derivatives have been investigated for their potential in herbicidal applications. Research on new fluoro intermediates for herbicidal sulfonylureas, including pyrimidine and triazine intermediates, has shown promising results. These compounds are designed to offer selective post-emergence herbicidal activity in crops such as cotton and wheat, highlighting their significance in agricultural chemistry (Hamprecht et al., 1999).
Antiproliferative Activity Against Cancer Cell Lines
The derivatives of this compound have also been explored for their antiproliferative activity against various human cancer cell lines. Specific derivatives have shown to inhibit the growth of cancer cells, indicating their potential in cancer therapy. Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, for example, has identified compounds with significant antiproliferative effects, underscoring their potential as anticancer agents (Mallesha et al., 2012).
Electron Transporting Materials
The compound's derivatives have been used to synthesize materials with high electron mobility and triplet energy levels, useful in the field of organic electronics. These materials have applications in organic light-emitting diodes (OLEDs), where they can enhance device performance by facilitating efficient electron transport and energy transfer processes (Yin et al., 2016).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with proteins such as atf4 and nf-kb .
Mode of Action
It is suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may interact with its targets to modulate these pathways, leading to its observed effects.
Biochemical Pathways
The compound is suggested to affect several biochemical pathways. It may inhibit ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the endoplasmic reticulum . It may also inhibit apoptosis, a process of programmed cell death . Additionally, it may inhibit the NF-kB inflammatory pathway, a key regulator of immune responses .
Result of Action
The compound has been suggested to have promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It has also been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
4-phenyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-8-4-5-9-19(17)31(29,30)28-12-10-27(11-13-28)20-14-18(25-15-26-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRYKRJTHIXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.